1S/C12H11BrN2O2/c13-10-2-4-11 (5-3-10)15-8-9 (7-14-15)1-6-12 (16)17/h2-5,7-8H,1,6H2, (H,16,17)
. 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula CHBrNO and a molecular weight of 219.04 g/mol. This compound features a pyrazole ring substituted with a bromine atom at the fourth position and a propanoic acid moiety, making it a significant building block in organic synthesis and medicinal chemistry. It is classified as an organic compound and is often used in various scientific applications due to its unique structural properties and reactivity.
3-(4-bromo-1H-pyrazol-1-yl)propanoic acid can be sourced from various chemical suppliers, including BenchChem, VWR, and Sigma-Aldrich. It is classified under organic compounds, specifically within the category of pyrazole derivatives. Its CAS number is 925146-35-6, which facilitates its identification in chemical databases.
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid typically involves several key steps:
In industrial settings, large-scale production may utilize batch or continuous flow processes to optimize reaction conditions such as temperature, pressure, and reactant concentrations. High-throughput screening techniques can enhance the efficiency of the synthesis process.
The molecular structure of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid can be represented as follows:
The InChI code for this compound is 1S/CHBrNO/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H(H,10,11), which provides detailed information about its structure for computational chemistry applications.
3-(4-bromo-1H-pyrazol-1-yl)propanoic acid participates in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its properties or create derivatives with specific functionalities.
The mechanism of action for 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid primarily involves its interaction with biological targets such as enzymes and receptors. The bromine atom in the pyrazole ring can form halogen bonds with amino acids in enzyme active sites, thereby modulating enzymatic activity. This interaction may influence various biochemical pathways, contributing to its potential therapeutic effects.
3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is characterized by:
The compound exhibits several notable chemical properties:
3-(4-bromo-1H-pyrazol-1-yl)propanoic acid has diverse applications in scientific research:
The core synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (C₆H₇BrN₂O₂) employs regioselective N-alkylation of 4-bromo-1H-pyrazole with 3-halopropanoic acid derivatives. Key advancements include the use of activated ethyl acrylate under basic conditions (K₂CO₃/NaH) to facilitate Michael addition, achieving yields >85% at 60–75°C. Solvent polarity critically influences reaction kinetics, with aprotic solvents like DMF accelerating nucleophilic displacement. Post-alkylation ester hydrolysis under acidic conditions (HCl/H₂SO₄) delivers the target acid [4] [7]. Scalability challenges arise from bromine sublimation at >100g batches, reducing yields by ~23% [7]. Alternative routes utilize 3-bromopropanoic acid directly with pyrazole, though competing O-alkylation necessitates careful stoichiometric control [4].
Table 1: Comparative Analysis of N-Alkylation Methods
Base/Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|
NaH/DMF | 0→25 | 12 | 89 | High regioselectivity |
K₂CO₃/Acetone | 60 | 24 | 78 | Cost-effectiveness |
NaOH/H₂O-EtOH | 75 | 16 | 85 | Simplified workup |
None/Neat | 100 | 8 | 65 | Solvent-free |
Enantioselective synthesis of chiral derivatives (e.g., (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropionitrile) leverages squaric acid amide catalysts (5–10 mol%). These catalysts enable asymmetric Michael additions between 4-bromopyrazole and α,β-unsaturated carbonyls, achieving enantiomeric excess (ee) >90% in toluene at -20°C. Catalyst design incorporates bulky tert-butyl groups and electron-withdrawing substituents to enhance stereocontrol. This method is pivotal for synthesizing pharmaceutically relevant intermediates like ruxolitinib precursors, where chiral purity dictates biological activity [2] [7].
Ester intermediates require precise hydrolysis-decarboxylation sequences to avoid racemization or side reactions. Ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate undergoes base-mediated saponification (2M NaOH, 25°C, 4h) followed by acidification (pH 2–3) to precipitate the acid. Critical parameters include:
Table 2: Hydrolysis-Decarboxylation Reaction Parameters
Step | Reagent/Conditions | Time | Optimal pH/Temp | Yield |
---|---|---|---|---|
Ester Hydrolysis | 2M NaOH, THF/H₂O (3:1) | 4h | pH 12.5, 25°C | 92% |
Acid Workup | 2M HCl, 0°C | 0.5h | pH 2.0, 0–5°C | 95% recovery |
Decarboxylation | CuI (5 mol%), neocuproine, DMF | 6h | N/A, 120°C | 78% |
The C4-bromo moiety enables cross-coupling reactions (Suzuki, Sonogashira) for biaryl or alkynyl-linked pharmacophores. Additionally, electrophilic substitutions install groups at C3/C5 positions, facilitated by the bromine’s directing effect. Notable derivatives include:
Table 3: Targeted Pyrazole Derivatives and Synthetic Routes
Derivative | Molecular Formula | Key Synthetic Step | Application |
---|---|---|---|
3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid | C₁₂H₁₁BrN₂O₂ | Cu-catalyzed aryl coupling | Materials science |
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid | C₇H₉BrN₂O₂ | Direct bromination of 3-methylpyrazole | JAK2 inhibitors |
3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | C₇H₆BrF₃N₂O₂ | Electrophilic bromination/alkylation | Agrochemicals |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1